molecular formula C9H6FNO2 B1351636 7-Fluoro-1H-indole-2-carboxylic acid CAS No. 399-67-7

7-Fluoro-1H-indole-2-carboxylic acid

Cat. No.: B1351636
CAS No.: 399-67-7
M. Wt: 179.15 g/mol
InChI Key: SCWBSQNVKBIKRY-UHFFFAOYSA-N
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Description

7-Fluoro-1H-indole-2-carboxylic acid: is a fluorinated derivative of indole, a heterocyclic aromatic organic compound. This compound is notable for its unique structural features, which include a fluorine atom at the 7th position and a carboxylic acid group at the 2nd position of the indole ring. These modifications confer distinct chemical properties and potential biological activities, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes:

    Starting Material: The synthesis often begins with commercially available indole derivatives.

    Fluorination: Introduction of the fluorine atom at the 7th position can be achieved using electrophilic fluorination reagents such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of various oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common, where the fluorine atom can be replaced by other substituents using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.

    Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

    Oxidation: Formation of carboxylated indole derivatives.

    Reduction: Formation of 7-fluoro-1H-indole-2-methanol.

    Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry

In chemistry, 7-Fluoro-1H-indole-2-carboxylic acid is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound is studied for its potential interactions with biological macromolecules. The fluorine atom can enhance binding affinity and selectivity towards specific enzymes or receptors, making it a valuable tool in biochemical research.

Medicine

In medicine, derivatives of this compound are investigated for their pharmacological properties. These compounds may exhibit anti-inflammatory, antiviral, or anticancer activities, contributing to the development of new therapeutic agents.

Industry

Industrially, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its unique properties can improve the performance and efficacy of these products.

Comparison with Similar Compounds

Similar Compounds

  • 7-Fluoro-1H-indole-3-carboxylic acid
  • 5-Fluoro-1H-indole-2-carboxylic acid
  • 7-Chloro-1H-indole-2-carboxylic acid

Comparison

Compared to its analogs, 7-Fluoro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the fluorine atom and the carboxylic acid group. This configuration can result in different chemical reactivity and biological activity. For instance, the fluorine atom at the 7th position can influence the electronic distribution within the molecule, potentially enhancing its binding affinity to certain biological targets compared to other fluorinated indole derivatives.

Properties

IUPAC Name

7-fluoro-1H-indole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c10-6-3-1-2-5-4-7(9(12)13)11-8(5)6/h1-4,11H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCWBSQNVKBIKRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390203
Record name 7-Fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

399-67-7
Record name 7-Fluoro-1H-indole-2-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=399-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Fluoro-1H-indole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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